molecular formula C8H5BF3NO2 B1462992 2-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 1198181-40-6

2-Cyano-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1462992
CAS RN: 1198181-40-6
M. Wt: 214.94 g/mol
InChI Key: ISSIRNXSZUZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Cyano-3-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a cyano group, a trifluoromethyl group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including 2-Cyano-3-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.

Aerobic Oxidative Cross-Coupling

This compound can also participate in aerobic oxidative cross-coupling reactions . These reactions are important in the synthesis of complex organic compounds.

Microwave-Assisted Petasis Reactions

Microwave-assisted Petasis reactions can also involve “2-Cyano-3-(trifluoromethyl)phenylboronic acid” as a reactant . This method is often used in the rapid synthesis of amines.

Rhodium-Catalyzed Addition Reactions

Rhodium-catalyzed addition reactions can use this compound as a reactant . These reactions are useful in the formation of carbon-nitrogen bonds.

Synthesis of Biologically Active Molecules

“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used in the synthesis of biologically active molecules . This is crucial in the development of new pharmaceuticals and agrochemicals.

Safety And Hazards

While specific safety data for 2-Cyano-3-(trifluoromethyl)phenylboronic acid is not available, boronic acids are generally considered hazardous. They may cause skin and eye irritation, and may have specific target organ toxicity .

properties

IUPAC Name

[2-cyano-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSIRNXSZUZLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(trifluoromethyl)phenylboronic acid

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (0.99 g, 7.02 mmol) in THF (25 ml) was added n-BuLi (2.80 ml, 2.5 M hexane solution, 7.02 mmol) at −10° C. After stirring for 10 min, this solution was cooled to −78° C., tris(1-methylethyl)borate (1.58 g, 8.4 mmol) was added, and the mixture was stirred for 5 min. To this solution was added a solution of 2-(trifluoromethyl)benzonitrile (1.00 g, 5.85 mmol) in THF (10 ml), and the mixture was stirred at −78° C. for 2 hr. The reaction solution was allowed to warm to room temperature, the reaction was quenched with acetic acid, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, the precipitated solid was filtered off, and the filtrate was concentrated to give the title compound (3.14 g) as a mixture. This was used for the next reaction without performing further purification and identification.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.